Garcinone C

Vue d'ensemble

Description

Le Garcinone C est un composé naturel isolé de la plante Garcinia oblongifolia. Il appartient à la famille des xanthones, connue pour ses diverses activités biologiques. Le this compound a suscité l'attention en raison de ses effets cytotoxiques potentiels sur certaines cellules cancéreuses, ce qui en fait un candidat prometteur pour la recherche anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des xanthones, y compris le Garcinone C, implique généralement l'utilisation de polyphénols et d'acides salicyliques. Une méthode classique consiste à chauffer ces composés avec de l'anhydride acétique comme agent déshydratant . Une autre approche utilise le chlorure de zinc et le chlorure de phosphoryle pour produire des xanthones avec de meilleurs rendements et des temps de réaction plus courts .

Méthodes de production industrielle : La production industrielle de this compound peut impliquer l'extraction du composé de Garcinia oblongifolia en utilisant diverses techniques chromatographiques. Les structures des composés isolés sont ensuite confirmées par des analyses spectrales telles que l'UV, l'IR, la MS et la RMN .

Analyse Des Réactions Chimiques

Types de réactions : Le Garcinone C subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le noyau xanthone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire des groupes alkyles ou halogènes dans la structure de la xanthone .

4. Applications de la recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier la synthèse et la réactivité des xanthones.

5. Mécanisme d'action

Le this compound exerce ses effets en modulant diverses cibles et voies moléculaires :

ATR et 4E-BP1 : Le this compound stimule les niveaux d'expression de l'ATR et du 4E-BP1, qui sont impliqués dans la régulation du cycle cellulaire.

Cyclines et CDK : Il inhibe l'expression de la cycline B1, de la cycline D1, de la cycline E2, de la cdc2 et de la CDK7, conduisant à l'arrêt du cycle cellulaire à la phase S.

Applications De Recherche Scientifique

Chemistry: Garcinone C serves as a model compound for studying the synthesis and reactivity of xanthones.

Mécanisme D'action

Garcinone C exerts its effects by modulating various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Le Garcinone C est unique parmi les xanthones en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Les composés similaires comprennent :

Activité Biologique

Garcinone C, a xanthone derived from the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and bone health. This article synthesizes recent research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

This compound exhibits significant antitumor properties, especially against nasopharyngeal carcinoma (NPC) cell lines. A study demonstrated that this compound inhibited the viability of human NPC cell lines (CNE1, CNE2, HK1, and HONE1) in a dose- and time-dependent manner. The IC50 values for these cell lines after 72 hours of treatment were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| CNE1 | 10.68 ± 0.89 |

| CNE2 | 13.24 ± 0.20 |

| HK1 | 9.71 ± 1.34 |

| HONE1 | 8.99 ± 1.15 |

The compound also reduced the colony-forming ability of NPC cells, indicating its potential to impede tumor growth and metastasis . Furthermore, while this compound induced a slight increase in apoptosis in these cells, it was suggested that apoptosis may not be the primary mechanism for its growth-inhibitory effects .

Inhibition of Tumorsphere Formation

This compound has been shown to suppress tumorsphere formation and invasiveness in cancer cells. Computational studies suggest that it interacts with the Gli1 protein, which is involved in cancer stem cell properties and tumor progression . This interaction may contribute to its ability to inhibit cancer cell migration and invasion.

Osteoclast Differentiation and Osteoporosis

In addition to its anticancer effects, this compound plays a role in bone health by inhibiting RANKL-induced osteoclast differentiation. This action is crucial for preventing bone resorption and osteoporosis. Research indicated that this compound significantly downregulated osteoclast-related proteins and reduced reactive oxygen species (ROS) production, affecting NF-κB activity—an important pathway in osteoclastogenesis .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It was found to protect against oxidative stress-induced damage in glioma cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity Type | Effect | Mechanism/Notes |

|---|---|---|

| Antitumor | Inhibits cell viability | Induces apoptosis; reduces colony formation |

| Osteoclast Inhibition | Prevents osteoclast differentiation | Inhibits RANKL signaling; reduces ROS production |

| Neuroprotection | Protects glioma cells from oxidative stress | Potential therapeutic implications |

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Antitumor Effects : In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Bone Health : Animal models demonstrated that this compound could mitigate osteoporosis by inhibiting osteoclast activity, suggesting a protective role in bone density maintenance .

- Neuroprotection : The compound's ability to protect neural cells from damage opens avenues for research into treatments for conditions like Alzheimer's disease.

Propriétés

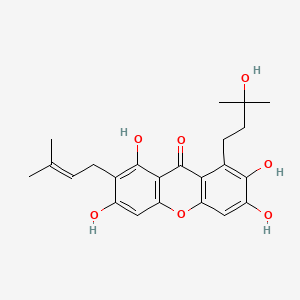

IUPAC Name |

1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCLVMUASBDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657670 | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76996-27-5 | |

| Record name | Garcinone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | Garcinone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary mechanism of action of Garcinone C in colorectal cancer stem-like cells (CSCs)?

A: this compound exerts its antitumor activity by suppressing the Hedgehog/Gli1 signaling pathway in colorectal CSCs. [, ] It binds to the zinc finger domain of the Gli1 protein, particularly forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216, leading to enhanced Gli1 degradation. [] This inhibition of Gli1 disrupts the self-renewal and invasive capabilities of these cells. []

Q2: How does this compound affect the expression of stemness markers in colorectal cancer cells?

A: this compound significantly reduces the expression of colon cancer stemness markers such as CD44, CD133, ALDH1, and Nanog in both HCT116 and HT29 CSCs. []

Q3: What impact does this compound have on the invasiveness of colorectal CSCs?

A: By suppressing Gli1-dependent Hedgehog signaling, this compound effectively inhibits the invasiveness of colorectal CSCs. It reduces the levels of invasive-related markers, MMP2 and MMP9, while restoring the reduced levels of E-cadherin, a protein crucial for cell-cell adhesion, in HCT116 CSCs. []

Q4: Does this compound demonstrate synergy with any other antimalarial agents?

A: Yes, studies show this compound exhibits synergy with Artemisinin in vitro, effectively inhibiting Plasmodium falciparum. [] The combination of these compounds yields a FIC50 (Fractional Inhibitory Concentration) value of less than 1, indicating a synergistic effect. []

Q5: Beyond colorectal cancer, what other types of cancer cells does this compound demonstrate activity against?

A5: Research indicates that this compound displays cytotoxic activity against a range of human cancer cell lines including:

- Epithelial lung carcinoma (A549) []

- Breast carcinoma (MCF7) [, ]

- Hepatocellular carcinoma (HepG2) []

- Nasopharyngeal carcinoma (CNE1, CNE2, HK1, and HONE1) []

Q6: How does this compound affect cell cycle progression in nasopharyngeal carcinoma cells?

A: this compound induces cell cycle arrest at the S phase in nasopharyngeal carcinoma cells. [] This arrest is accompanied by altered expression of cell cycle regulatory proteins, including increased ATR and 4E-BP1 levels, and decreased levels of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3. []

Q7: Does this compound exhibit any antioxidant properties?

A: Yes, this compound possesses antioxidant activity, demonstrated by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] It achieves this through electron-transfer and H+-transfer mechanisms. []

Q8: Is this compound found naturally in any plants? If so, which ones?

A8: this compound is a naturally occurring xanthone found in several plant species, including:

- Mangosteen (Garcinia mangostana) [, , , ]

- Hypericum perforatum [, ]

- Garcinia travancorica []

- Garcinia oblongifolia []

Q9: What is the role of the isoprenyl group in the structure of this compound for its activity?

A: While the presence of the isoprenyl group contributes to the overall structure of this compound, research suggests that it plays a less significant role in its antioxidant activity compared to the para-di-OHs or ortho-di-OHs structural features. []

Q10: How does this compound impact the production of inflammatory cytokines?

A: Research shows that this compound exhibits anti-inflammatory activity by suppressing the secretion of IL-8 in activated human Caco-2 intestinal cells, HT-29 colonic cells, and THP-1 macrophage-like cells. It also reduces TNFα secretion by activated HepG2 cells and human blood monocyte-derived macrophages. []

Q11: What are the metabolites of this compound observed in human cell lines?

A: In addition to glucuronidation and sulfation, this compound undergoes metabolic conversion into 9-hydroxycalabaxanthone, Garcinones C and D, and other unidentified xanthone compounds in various human cell lines. []

Q12: How does this compound impact the viability of human rheumatoid fibroblast-like synoviocyte MH7A cells?

A: this compound significantly inhibits the viability of MH7A cells, which play a crucial role in the pathogenesis of rheumatoid arthritis. [] This effect is attributed to its ability to induce apoptosis and increase ROS accumulation in these cells. []

Q13: Does this compound demonstrate any inhibitory activity against specific enzymes?

A13: Yes, this compound displays inhibitory activity against the following enzymes:

- α-Amylase: It inhibits α-amylase activity, potentially contributing to its anti-diabetic effects by regulating postprandial hyperglycemia. [, ]

- Cyclin-Dependent Kinase 4 (CDK4): It inhibits CDK4, a key regulator of cell cycle progression, suggesting its potential as an anti-cancer agent. []

Q14: Are there any computational studies investigating the interactions of this compound with its targets?

A: Yes, molecular docking studies have been conducted to understand the interactions of this compound with α-amylase. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of this compound on this enzyme. []

Q15: How effective is this compound in inhibiting angiogenesis?

A: Research on Thailand stingless bee propolis, which contains this compound, demonstrates significant antiangiogenic activity. [] Both the propolis and extracts from its plant source, Garcinia mangostana, effectively inhibited tube formation in human umbilical vein endothelial cells, suggesting potential applications in treating angiogenesis-related diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.